molecular formula C9H10N2O2 B14873087 6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid

6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid

Cat. No.: B14873087
M. Wt: 178.19 g/mol
InChI Key: JGEVNMINLQCBQT-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a cyclopropylmethyl group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with a pyrimidine derivative, followed by carboxylation at the 4-position. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 6-Chloro-4-pyrimidinecarboxylic acid
  • 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
  • 6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid

Comparison: Compared to these similar compounds, 6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the cyclopropylmethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-(cyclopropylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-4-7(10-5-11-8)3-6-1-2-6/h4-6H,1-3H2,(H,12,13)

InChI Key

JGEVNMINLQCBQT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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